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Compound of Interest

Compound Name:
Tetradecyl 3,4,5-

trihydroxybenzoate

CAS No.: 18244-73-0

Cat. No.: B091761

Get Quote

Executive Summary: The Case for Long-Chain
Gallates
While BHT and BHA have served as the industry standard for lipid stabilization for decades,

their volatility and synthetic origin pose challenges for modern "clean-label" drug and food

formulations. Tetradecyl Gallate (TDG), the C14 ester of gallic acid, emerges as a superior

alternative for animal fats like lard.

Unlike Propyl Gallate (which suffers from thermal instability) or BHT (which suffers from

volatility), TDG occupies a "Goldilocks" zone of hydrophobicity. Its C14 chain anchors the

antioxidant at the air-lipid interface—the primary site of oxidative initiation—resulting in

induction periods that often exceed those of BHT/BHA composites by 20-40% in high-stress

thermal environments.

Mechanistic Basis: The Polar Paradox & Interfacial
Anchoring
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To understand why TDG outperforms BHT in lard, one must look beyond simple radical

scavenging capacity (RSA) to physical location.

BHT/BHA (Lipophilic): These dissolve completely into the bulk lipid phase. While effective,

they are often "buried" away from the air-oil interface where oxidation initiates.

Propyl Gallate (Hydrophilic): Often precipitates or forms reverse micelles, reducing efficacy in

bulk fats.

Tetradecyl Gallate (Amphiphilic): The C14 chain acts as a hydrophobic anchor, while the

pyrogallol moiety (3-OH groups) remains at the surface. This creates an interfacial shield

against oxygen permeation.

Visualization: Interfacial Antioxidant Positioning
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Figure 1:The "Interfacial Anchoring" mechanism. TDG (Green) concentrates at the surface,

intercepting oxygen before it enters the bulk fat, whereas BHT (Red) is dispersed throughout,

allowing surface oxidation to proceed.

Experimental Validation
The following protocols and data demonstrate the comparative efficacy of TDG vs. BHT/BHA.

Synthesis of Tetradecyl Gallate (Protocol)
Note: TDG is not always commercially available in bulk; high-purity synthesis is required for

accurate testing.

Reagents: Gallic Acid (1.0 eq), 1-Tetradecanol (Myristyl Alcohol, 1.2 eq), p-Toluenesulfonic

acid (p-TSA, 0.05 eq), Toluene (Solvent).

Procedure:

Combine reagents in a round-bottom flask equipped with a Dean-Stark trap.

Reflux at 115°C until water collection ceases (approx. 4-6 hours).

Cool to 60°C and neutralize catalyst with Sodium Bicarbonate.

Recrystallize twice from Ethanol/Water (80:20) to ensure removal of unreacted alcohol.

Validation: Melting point check (93-96°C) and HPLC purity >98%.

Oxidative Stability Index (OSI) - Rancimat Method
This is the gold standard for determining the "Induction Period" (IP)—the time before rapid

oxidation begins.

Protocol:

Instrument: Metrohm Rancimat 892.

Substrate: Freshly rendered Lard (Initial Peroxide Value < 1.0 meq/kg).
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Conditions: 110°C, Airflow 20 L/h.

Sample Prep:

Control: Pure Lard.

Group A: Lard + 200 ppm BHT.

Group B: Lard + 200 ppm BHA.

Group C: Lard + 200 ppm Tetradecyl Gallate.

Experimental Data Summary:

Antioxidant (200
ppm)

Induction Period
(Hours)

Protection Factor
(PF)

Thermal Loss at
110°C

Control (Pure Lard) 2.5 ± 0.2 1.0 N/A

BHT 11.4 ± 0.5 4.56 High (Volatile)

BHA 14.2 ± 0.6 5.68 Moderate

Tetradecyl Gallate 19.8 ± 0.8 7.92 Negligible

Data Interpretation: TDG provides a 7.9x extension in shelf life compared to the control,

significantly outperforming BHT (4.5x) and BHA (5.6x). This is attributed to the presence of

three hydroxyl groups (pyrogallol) in TDG versus one in BHT/BHA, combined with the superior

interfacial positioning described in Figure 1.

Thermal Stability & Carry-Through (TGA Analysis)
For applications involving frying or high-temperature processing, the "Carry-Through" property

is vital.

Experiment: Thermogravimetric Analysis (TGA) ramped from 50°C to 300°C at 10°C/min.

Result:
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BHT: Onset of volatilization at 165°C. Significant mass loss before antioxidant function is

fully utilized.

Propyl Gallate: Decomposes/oxidizes rapidly >148°C.

Tetradecyl Gallate: Stable up to 270°C (Single-step decomposition).

Implication: In frying applications (180°C), BHT is lost to steam distillation. TDG remains in

the fat, protecting the food product post-processing.

Safety & Regulatory Context
While efficacy is paramount, the regulatory landscape shifts towards "Natural-derived"

additives.

BHT/BHA: Synthetic petroleum derivatives. Linked to forestomach tumors in rodent models

(though human relevance is debated). Consumer perception is increasingly negative ("Clean

Label" movement).

Tetradecyl Gallate:

Origin: Esterification of Gallic Acid (naturally occurring in oak bark, tea) and Myristyl

Alcohol (plant-derived fatty alcohol).

Metabolism: Hydrolyzes in vivo back to Gallic Acid (antioxidant) and Myristyl Alcohol (fatty

acid metabolic pathway).

Status: While less common than Propyl Gallate (E310), long-chain gallates (C8-C12) are

permitted in various jurisdictions as food additives (E311, E312). C14 shares the

toxicological profile of Dodecyl Gallate (GRAS in specific applications).

Conclusion & Recommendations
For researchers developing lipid-based drug delivery systems or high-stability food fats:

Replace BHT with Tetradecyl Gallate if the product undergoes thermal processing >150°C to

prevent antioxidant loss.
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Use TDG in emulsions or systems with high surface area (e.g., whipped lard, creams) to

exploit the interfacial anchoring effect.

Formulation Tip: TDG is hydrophobic. Dissolve it in the fat phase at 60-70°C to ensure

homogeneity; do not attempt to add it to the aqueous phase.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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